

Orthogonal methods for confirming the identity of 5-Hydroxy-6-nitronicotinic acid

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Compound of Interest

Compound Name:	5-Hydroxy-6-nitronicotinic acid
Cat. No.:	B121306

An In-Depth Technical Guide to Orthogonal Methods for the Identity Confirmation of **5-Hydroxy-6-nitronicotinic Acid**

Introduction: The Imperative of Unambiguous Identification

In the realms of pharmaceutical development, medicinal chemistry, and advanced organic synthesis, the absolute identity of a molecule is the bedrock of scientific validity. **5-Hydroxy-6-nitronicotinic acid**, a substituted pyridine derivative, serves as a valuable precursor and building block in the synthesis of various biologically active heterocyclic compounds. Its identity is particularly important because it represents a distinct chemical entity that demands rigorous and unequivocal characterization.

Reliance on a single analytical technique is insufficient to definitively prove molecular structure. Regulatory bodies and sound scientific practice demand a multi-method approach that considers the physicochemical properties of a molecule—to build a comprehensive and irrefutable case for its identity.^[4] This guide provides a detailed comparison of four orthogonal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the atomic arrangement and electronic environment of a molecule. It can be used to construct a detailed map of the compound's carbon-hydrogen framework.

Expertise & Causality: Why NMR is a Primary Method

NMR is considered a primary method because it provides fundamental structural information. The chemical shift of a nucleus is directly influenced by the electron-withdrawing nature of the nitro (NO_2) and carboxylic acid (COOH) groups on the pyridine ring of **5-Hydroxy-6-nitronicotinic acid**. These groups significantly alter the chemical environment of the adjacent carbons, allowing for the assignment of specific signals.

^1H and ^{13}C NMR Spectral Analysis

The proton NMR spectrum of **5-Hydroxy-6-nitronicotinic acid** is characterized by two distinct signals in the aromatic region, appearing as doublets. The ^{13}C NMR spectrum complements this by revealing the chemical environment of each carbon atom, with the carboxylic carbon resonating in its characteristic downfield region.

Analysis	Expected Chemical Shift (δ) in DMSO-d_6
^1H NMR	~8.65 ppm (d, $J=2.5$ Hz, 1H)
~8.37 ppm (d, $J=2.5$ Hz, 1H)	Aromatic proton adjacent to electron-withdrawing groups.
^{13}C NMR	~160-180 ppm
~100-160 ppm	Aromatic carbons of the pyridine ring. The carbon attached to the nitro group exhibits a distinct shift. ^[1]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **5-Hydroxy-6-nitronicotinic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6).
- Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ^1H spectrum using standard parameters. Following this, acquire the ^{13}C spectrum. An acquisition time of several hours is recommended to ensure the natural abundance of the ^{13}C isotope.

- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calib

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an indispensable orthogonal technique that provides the molecular weight of a compound and, with high resolution, its elemental mass-to-charge (m/z) ratio.

Expertise & Causality: The Power of High-Resolution MS (HRMS)

For definitive identity confirmation, low-resolution MS is insufficient. HRMS is crucial as it measures the m/z to several decimal places, allowing for the **nitronicotinic acid** ($C_6H_4N_2O_5$) is 184.01202 Da.^[8] An experimentally determined mass that matches this value to within a few parts per million (ppm) compounds.

Tandem MS (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry provides a deeper layer of structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting acid and its derivatives, a common fragmentation pathway involves the loss of the carboxylic acid group, often observed as a neutral loss of CO_2 (44 corresponding to the protonated pyridine ring after loss of the carboxyl group.^{[9][10]}

Analysis	Expected m/z
HRMS (ESI+)	$[M+H]^+ \approx 185.0193$
HRMS (ESI-)	$[M-H]^- \approx 183.0048$
MS/MS of $[M+H]^+$	~139.0298
~121.0192	Fragment corresponding to the loss of NO_2 and H_2O ($[M+H-46-18]^+$).

Experimental Protocol: LC-HRMS

- Sample Preparation: Prepare a dilute solution of the compound (~10 μ g/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
- Liquid Chromatography (LC): Inject the sample onto an HPLC system coupled to the mass spectrometer. Use a C18 column with a gradient elution (e.g., 50% A to 100% B over 10 minutes).
- Mass Spectrometry (MS):
 - Ionization: Utilize electrospray ionization (ESI) in both positive and negative modes to generate molecular ions.
 - Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) using a high-resolution instrument (e.g., Orbitrap or TOF).
 - MS/MS: Perform a separate data-dependent acquisition or targeted MS/MS experiment on the parent ion (m/z 185.0193) to generate fragmentation spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.^[5] It is based on the principle that molecules absorb energy at frequencies corresponding to these vibrations.

Expertise & Causality: Why FTIR is a Robust Confirmatory Tool

The combination of a hydroxyl, a carboxylic acid, and an aromatic nitro group in **5-Hydroxy-6-nitronicotinic acid** produces a highly characteristic absorption fingerprint. The presence of the hydroxyl group, the C=O stretch of the carboxylic acid, and the broad O-H stretch provides a unique "fingerprint." The absence of any of these key bands is a strong indicator of the compound's identity.

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
Nitro (Aromatic)	Asymmetric N-O Stretch	1550 - 1475
Symmetric N-O Stretch	1360 - 1290	Strong
Carboxylic Acid	O-H Stretch	3300 - 2500
C=O Stretch	1760 - 1690	Strong, Sharp
Aromatic Ring	C=C Stretch	1600 - 1450

References for wavenumbers:[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocol: FTIR-ATR

- Sample Preparation: Place a small amount (a few milligrams) of the solid **5-Hydroxy-6-nitronicotinic acid** powder directly onto the crystal of an ATR-FTIR instrument.
- Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
- Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added for improved signal-to-noise.
- Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed to identify the characteristic absorption bands.

HPLC with UV Detection: Purity and Identity Corroboration

High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity and interaction with the column's stationary phase.[\[14\]](#) The UV detector provides a characteristic retention time and UV spectrum that can be used for identity confirmation against a known reference standard.

Expertise & Causality: The Principle of Chromatographic Identity

Under a specific set of conditions (column, mobile phase, temperature, flow rate), a given compound will have a reproducible retention time. The identity of a compound can be confirmed by comparing its retention time and UV spectrum to those of a certified reference standard. The UV spectrum, which is dependent on the molecule's chromophores (the aromatic ring and nitro group), is particularly useful for this purpose.

Experimental Protocol: RP-HPLC-UV

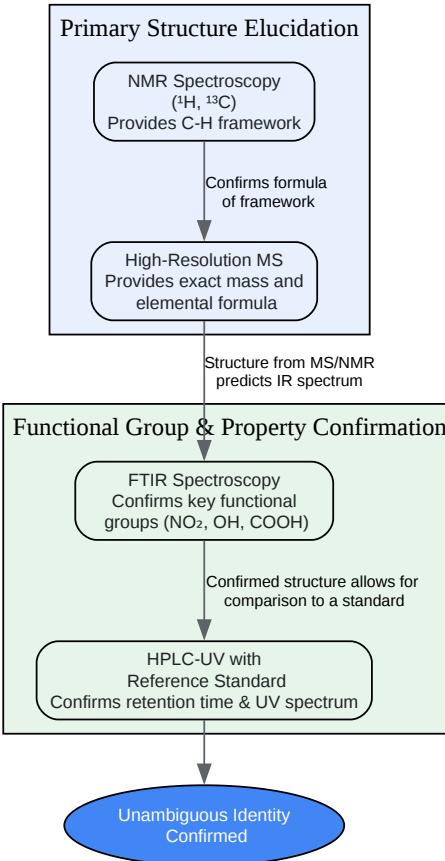
- System Preparation:
 - Column: C18, 4.6 x 150 mm, 5 µm.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm (or scan using a photodiode array detector).
- Sample Preparation: Prepare a solution of the sample and a separate solution of the reference standard at approximately 0.1 mg/mL in the initial mobile phase.
- Analysis:
 - Equilibrate the column for at least 15 minutes.
 - Inject the reference standard and record its retention time and UV spectrum.
 - Inject the sample to be identified.
 - (Optional but recommended) Inject a 1:1 mixture of the sample and the reference standard. A single, sharp peak confirms co-elution.

- Data Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the reference standard. They should match with

Integrated Workflow and Comparative Summary

A logical workflow ensures that each orthogonal method builds upon the last, creating a self-validating system for identity confirmation.

Logical Workflow for Identity Confirmation



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Caption: Workflow for orthogonal identity confirmation.

Comparison of Orthogonal Methods

Method	Principle of Detection	Information Provided
NMR Spectroscopy	Nuclear spin in a magnetic field	Atomic connectivity, C-H framework
Mass Spectrometry	Mass-to-charge ratio of ions	Molecular weight, elemental formula pattern
FTIR Spectroscopy	Absorption of infrared radiation	Presence/absence of functional
HPLC with UV Detection	Differential partitioning & UV absorbance	Retention time, purity, UV spectra

Conclusion

The confirmation of identity for a molecule like **5-Hydroxy-6-nitronicotinic acid** cannot be reliably achieved with a single analytical technique. By employing NMR for the elemental formula, FTIR for the functional groups, and HPLC for chromatographic identity against a standard—researchers can establish an unimpeachable scientific integrity and is essential for advancing drug development and chemical research.

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